Lipophilicity (LogP) and Membrane Permeability
1-Hexanoylpiperazine exhibits a predicted LogP of 1.35, a value that is distinct from shorter and longer acyl chain analogs. This property is a primary driver of passive membrane diffusion and central nervous system (CNS) penetration potential . For comparison, the unsubstituted piperazine has a significantly lower LogP (~ -1.5), while 1-octanoylpiperazine would be predicted to have a LogP > 2.5, placing it outside the optimal range for many CNS and oral drug candidates [1]. The six-carbon chain length of 1-hexanoylpiperazine provides a balanced lipophilicity that is often sought in lead optimization programs targeting G-protein coupled receptors (GPCRs) and ion channels [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.35 (ACD/Labs predicted) |
| Comparator Or Baseline | Unsubstituted piperazine: ~ -1.5; 1-Octanoylpiperazine (predicted): >2.5 |
| Quantified Difference | ~2.85 LogP units higher than piperazine; ~1.15 LogP units lower than octanoyl analog |
| Conditions | Predicted using ACD/Labs Percepta Platform, standard conditions |
Why This Matters
Procurement of the specific hexanoyl chain length is critical for maintaining the intended LogP and, consequently, the predicted absorption, distribution, and target engagement profile in a research program.
- [1] PubChem. Piperazine (CID 4837). Computed Properties LogP. Accessed 2026. View Source
- [2] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci., 1(6), 435-449. View Source
